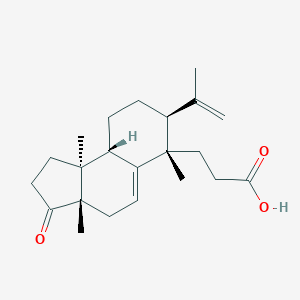

Micranoic acid A

Overview

Description

Micranoic acid A is a novel octanortriterpenoid, identified as a new group of triterpenes characterized by the loss of the entire C-17 side chain. This compound, along with micranoic acid B and other known compounds, was isolated from the leaves and stems of Schisandra micrantha, marking the first report of octanortriterpenoids isolated from the family Schisandraceae. The determination of its structure was achieved through comprehensive 1D and 2D NMR spectroscopic analysis, highlighting its unique molecular framework (Li, Han, Zhao, & Sun, 2003).

Synthesis Analysis

While specific synthetic pathways for this compound are not directly detailed in available literature, the synthesis of structurally complex triterpenoids often involves advanced organic synthesis techniques. These may include cyclic, stereocontrolled intramolecular cyclopropanation, Grubbs metathesis for constructing cyclopentenone moieties, and anion-mediated conjugate additions. Such methodologies highlight the challenges and intricacies involved in the synthesis of natural compounds with complex molecular architectures (Yu, Hu, & Nan, 2011).

Scientific Research Applications

Anticancer Activity : A study by Aravind et al. (2014) found that 2-hydroxy-4-methoxy-3,6-dimethylbenzoic acid, a compound related to Micranoic acid A, effectively suppresses cancer cell growth and induces apoptosis in cancer cells (Aravind et al., 2014).

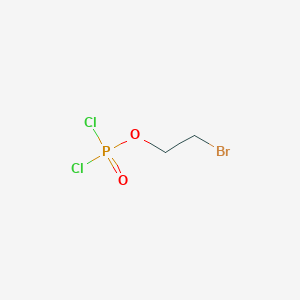

Chemical Analysis Applications : According to Muller et al. (2012), Microwave-induced combustion (MIC) has been used to decompose active pharmaceutical ingredients, including this compound, for accurate determination of bromine and iodine in pharmaceuticals (Muller et al., 2012).

Identification of Novel Compounds : Li et al. (2003) reported that Micranoic acids A and B, found in Schisandra micrantha, are novel octanortriterpenoids, the first of their kind reported from the Schisandraceae family (Li et al., 2003).

Antibacterial Properties : Research by Akiyama et al. (2001) and Zhou et al. (2017) suggests that compounds related to this compound, like tannic acid and ursolic acid, exhibit antibacterial properties against various strains, including Staphylococcus aureus (Akiyama et al., 2001); (Zhou et al., 2017).

Antimicrobial and Antioxidant Properties : Kuete et al. (2009) highlighted that extracts from various plants, which may include compounds like this compound, have shown antimicrobial and antioxidant activities, indicating potential pharmaceutical and cosmetic applications (Kuete et al., 2009).

Cancer Theranostics : Yang et al. (2022) discussed a degradable magnetic nanoplatform with hydroxide ions, relevant in cancer treatment, which could be related to the therapeutic applications of this compound (Yang et al., 2022).

Mechanism of Action

Target of Action

Micranoic Acid A is a novel octanortriterpenoid The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

It’s known that this compound contains an unusual octanorlanostane skeleton that is degraded by the oxidative fission of the c-17 and c-20 bond, with c-17 being oxidized to the ketone level .

Result of Action

It’s known that this compound is a triterpenoid, and triterpenoids are known to have various biological activities, including anti-inflammatory, anti-tumor, and anti-hiv activities .

properties

IUPAC Name |

3-[(3aS,6S,7S,9aS,9bS)-3a,6,9b-trimethyl-3-oxo-7-prop-1-en-2-yl-2,4,7,8,9,9a-hexahydro-1H-cyclopenta[a]naphthalen-6-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32O3/c1-14(2)15-6-7-17-16(20(15,3)11-10-19(24)25)8-12-22(5)18(23)9-13-21(17,22)4/h8,15,17H,1,6-7,9-13H2,2-5H3,(H,24,25)/t15-,17+,20-,21-,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSVFSMMYZKBYGK-JVRYAFQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CCC2C(=CCC3(C2(CCC3=O)C)C)C1(C)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)[C@@H]1CC[C@@H]2C(=CC[C@]3([C@]2(CCC3=O)C)C)[C@@]1(C)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

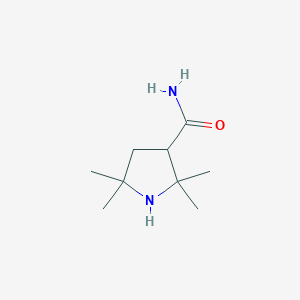

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

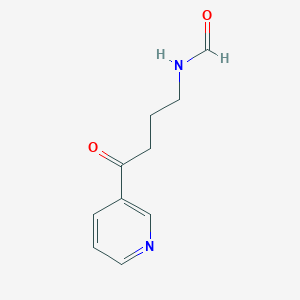

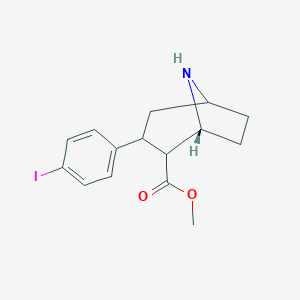

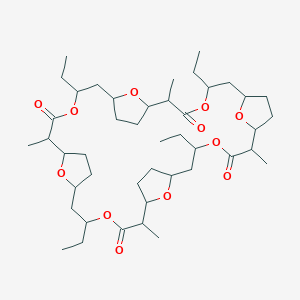

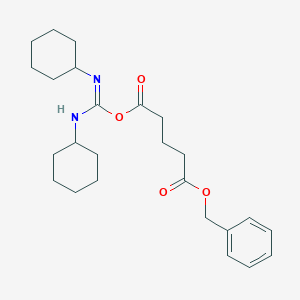

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Bromoethyl [2-(hexadecanoylamino)-4-nitrophenyl] hydrogen phosphate](/img/structure/B15995.png)